O-(3-iodobenzyl)hydroxylamine is a chemical compound classified as a hydroxylamine derivative, characterized by the presence of an iodine atom on the benzyl group. Hydroxylamines are organic compounds that contain a hydroxylamine functional group (-NHOH), which plays a significant role in organic synthesis and medicinal chemistry. O-(3-iodobenzyl)hydroxylamine has garnered attention due to its potential applications in various scientific fields, particularly in drug development and enzyme inhibition.
The compound can be synthesized from commercially available precursors, such as 3-iodobenzyl alcohol, through established synthetic methods. It falls under the classification of O-alkylhydroxylamines, which are known for their ability to act as mechanism-based inhibitors for certain enzymes, particularly indoleamine 2,3-dioxygenase-1 (IDO1) . Hydroxylamines can be further classified based on their substituents and the nature of their functional groups, with O-(3-iodobenzyl)hydroxylamine being a specific example due to its iodine substitution.
The synthesis of O-(3-iodobenzyl)hydroxylamine typically involves the following steps:
This method illustrates a straightforward approach to synthesize this compound while maintaining high yields and purity.
O-(3-iodobenzyl)hydroxylamine participates in various chemical reactions typical of hydroxylamines. Notably:
The mechanism by which O-(3-iodobenzyl)hydroxylamine exerts its biological effects primarily involves:
This mechanism underscores its significance in therapeutic contexts where modulation of immune suppression is desired.
O-(3-iodobenzyl)hydroxylamine exhibits several notable physical and chemical properties:
These properties are critical for understanding its handling and application in laboratory settings.
O-(3-iodobenzyl)hydroxylamine finds applications in various scientific domains:
These applications highlight its versatility and importance in ongoing research efforts across multiple scientific fields.
O-(3-Iodobenzyl)hydroxylamine represents a paradigm of rational drug design targeting the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the initial rate-limiting step of tryptophan metabolism via the kynurenine pathway, a process implicated in tumor immune evasion [1] [4]. Mechanistic studies confirm that IDO1’s catalytic cycle proceeds through a ferrous heme-bound alkylperoxy transition state (Fig. 1A), where molecular oxygen inserts across the C2–C3 bond of the indole ring [1]. This transition state is highly unstable, presenting a challenge for direct inhibition.
O-(3-Iodobenzyl)hydroxylamine was designed as a stable structural mimic of this transient species (Fig. 1B). The O-benzylhydroxylamine scaffold replaces the peroxo moiety (–O–O–) with an isoelectronic and isosteric –O–N– linkage, while maintaining comparable bond angles and electron distribution patterns [1] [7]. The 3-iodobenzyl moiety provides optimal steric and electronic complementarity to the hydrophobic active site of IDO1, which accommodates the indole ring of tryptophan. Biochemical validation confirmed sub-micromolar inhibition (IC₅₀ = 0.34 µM) against recombinant human IDO1, significantly outperforming unsubstituted O-benzylhydroxylamine (IC₅₀ = 0.81 µM) [1] [3].
Compound | Substituent Position | IC₅₀ (μM) | Potency vs. Lead |
---|---|---|---|
Lead | None (H) | 0.81 ± 0.081 | 1.0x |
11 | 3-I | 0.34 ± 0.12 | 2.4x |
9 | 3-Cl | 0.30 ± 0.015 | 2.7x |
10 | 3-Br | 0.32 ± 0.042 | 2.5x |
8 | 4-I | 0.22 ± 0.066 | 3.7x |
16 | 3-F | 1.0 | 0.8x |
31 | 4-OH | >50 | >60x weaker |
The 3-iodo substitution on the benzyl ring is critical for enhancing target engagement through synergistic electronic and steric effects. Iodine, a moderate σ-withdrawing but strong π-donor halogen, exhibits unique resonance properties in electrophilic aromatic substitution systems [6]. The iodine atom’s large atomic radius (140 pm) and polarizability create a localized electron-rich region at the meta position (Fig. 2A), enhancing van der Waals contacts with hydrophobic residues (Phe226, Phe227) in IDO1’s active site [1] .
Density functional theory calculations reveal that the iodine substituent induces a partial positive charge (δ⁺) on the benzylic carbon, strengthening hydrogen bonding between the hydroxylamine (–O–NH₂) group and heme-bound iron. This electronic perturbation explains the 2.4-fold potency increase compared to the unsubstituted scaffold [1] [6]. Crucially, meta-substitution avoids steric clashes observed with ortho-substituted analogs (e.g., 2-fluoro derivative IC₅₀ = 1.4 µM), while maintaining optimal orientation for halogen bonding with backbone carbonyls [1] [3]. The synthesis exploits this regioselectivity via Mitsunobu reaction of 3-iodobenzyl alcohol with N-hydroxyphthalimide, followed by hydrazine deprotection (Yield: 85%) .
Halogen | σ Hammett Constant (meta) | Van der Waals Radius (pm) | Relative IC₅₀ |
---|---|---|---|
I | +0.35 | 140 | 1.0x (Ref) |
Br | +0.39 | 120 | 1.1x |
Cl | +0.37 | 100 | 1.1x |
F | +0.34 | 135 | 3.3x |
O-(3-Iodobenzyl)hydroxylamine exemplifies ligand efficiency (LE)-driven optimization, where minimal structural changes yield maximal target affinity. LE quantifies binding energy per heavy atom (LE = 1.4 × pIC₅₀ / Heavy Atom Count) [1] [7]. With a molecular weight of 249.05 g/mol and IC₅₀ of 0.34 µM (pIC₅₀ = 6.47), it achieves an LE of 0.43 – exceeding the threshold of 0.3 considered optimal for drug candidates (Fig. 3) [1] [3].
The 3-iodo derivative’s LE surpasses both the lead compound (O-benzylhydroxylamine, LE = 0.39) and bulkier inhibitors like epacadostat (MW = 306.3 g/mol, LE ≈ 0.38). This efficiency arises from:
Cellular validation confirmed nanomolar-level IDO1 inhibition (Cell IC₅₀ = 120 nM) with minimal cytotoxicity, underscoring translational potential for cancer immunotherapy [1] [4].
Compound | MW (g/mol) | Heavy Atoms | IC₅₀ (μM) | LE | LLE (LipE) |
---|---|---|---|---|---|
O-(3-Iodobenzyl)hydroxylamine | 249.05 | 10 | 0.34 | 0.43 | 4.2 |
O-Benzylhydroxylamine (Lead) | 123.15 | 8 | 0.81 | 0.39 | 3.1 |
3-Bromo analog | 202.04 | 10 | 0.32 | 0.42 | 4.0 |
4-Iodo analog | 249.05 | 10 | 0.22 | 0.45 | 4.5 |
3-Chloro analog | 157.60 | 10 | 0.30 | 0.44 | 4.3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0